molecular formula C9H9F2NO B597131 (S)-5,7-difluorochroman-4-amine CAS No. 1212993-64-0

(S)-5,7-difluorochroman-4-amine

Cat. No. B597131
CAS RN: 1212993-64-0
M. Wt: 185.174
InChI Key: ZJGYMNXLPZADME-ZETCQYMHSA-N
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Description

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the mechanism of the reaction .


Molecular Structure Analysis

Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, the conditions under which it reacts, the products formed, and the mechanism of the reaction .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, reactivity, stability, etc .

Scientific Research Applications

Synthesis of Amines and Polymers

Amines, including structures similar to (S)-5,7-difluorochroman-4-amine, are pivotal in the chemical industry due to their nucleophilic characteristics, making them essential monomers for the synthesis of various polymers. These polymers are increasingly relevant in fields such as automotive, aerospace, construction, and health. The synthesis of biobased amines from different biomass sources and their application in material chemistry highlight the growing interest in sustainable monomers and polymers. This aligns with the broader goal of reducing environmental impact while maintaining the versatility and functionality required for advanced applications (Froidevaux et al., 2016).

Catalysis and Chemical Transformations

The research on graphene-based catalysts for the reduction of nitro compounds to amines provides insights into the environmental benefits of using such catalysts for the synthesis of amines. Graphene-based catalysts demonstrate high catalytic prowess, straightforward work-up, and recovery, making them advantageous for the eco-friendly fabrication of amines from nitroarenes. This is particularly relevant for the synthesis of compounds related to (S)-5,7-difluorochroman-4-amine, where the efficient and selective reduction of nitro precursors is crucial (Nasrollahzadeh et al., 2020).

Environmental and Safety Applications

The investigation into the coordinative properties of highly fluorinated solvents with amino and ether groups highlights the importance of understanding the interactions between complex molecules and their surrounding environment. Such knowledge is essential for the safe and effective application of fluorinated compounds, including those related to (S)-5,7-difluorochroman-4-amine, in various industrial and research settings. The study provides valuable information on the inertness and interaction capabilities of these compounds, which could be pivotal in their handling, storage, and application in diverse fields (Boswell et al., 2005).

Mechanism of Action

If the compound is a drug or biologically active molecule, the mechanism of action refers to how it exerts its effect at the molecular level .

Safety and Hazards

This involves understanding the safety measures needed to handle the compound and the potential hazards it poses .

Future Directions

This involves predicting or discussing potential future research directions or applications of the compound .

properties

IUPAC Name

(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7H,1-2,12H2/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGYMNXLPZADME-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@H]1N)C(=CC(=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20677273
Record name (4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1212993-64-0
Record name (4S)-5,7-Difluoro-3,4-dihydro-2H-1-benzopyran-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20677273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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